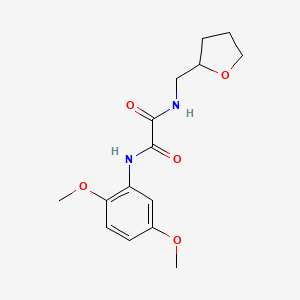
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as TFMPP, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. TFMPP has been used for scientific research purposes due to its unique molecular structure and mechanism of action.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are involved in the regulation of neurotransmitter release. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to produce a range of biochemical and physiological effects, including changes in mood, appetite, and sleep. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been found to increase heart rate and blood pressure, which may be related to its cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for use in lab experiments, including its unique molecular structure and mechanism of action. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used to study the effects of psychoactive drugs on behavior and cognition, and may have potential therapeutic applications. However, N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several limitations, including its potential for abuse and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, including the development of new psychoactive drugs based on its molecular structure and mechanism of action. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide may also have potential therapeutic applications for the treatment of mood disorders and other psychiatric conditions. Further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, as well as its potential for abuse and long-term effects.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized using a variety of methods, including the reaction between 2,5-dimethoxybenzaldehyde and 2-(tetrahydrofuran-2-yl)ethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride to yield N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used in scientific research to study its effects on neurotransmitter systems, including serotonin and dopamine. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been used to study the effects of psychoactive drugs on behavior and cognition.
Eigenschaften
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-20-10-5-6-13(21-2)12(8-10)17-15(19)14(18)16-9-11-4-3-7-22-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWCHPITFIBGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,5-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-iodophenyl)-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B5059390.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5059400.png)
![methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}tryptophanate](/img/structure/B5059408.png)
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5059421.png)


![5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5059430.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5059434.png)
![1-acetyl-17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5059442.png)
![2-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5059444.png)
![3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5059448.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5059485.png)
![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)